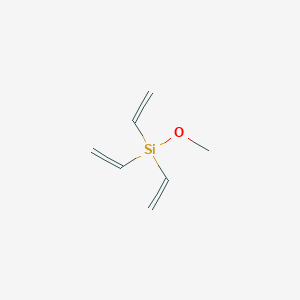

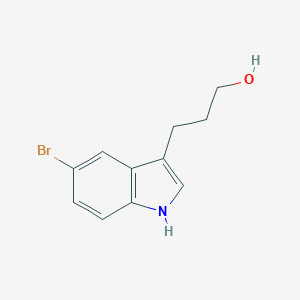

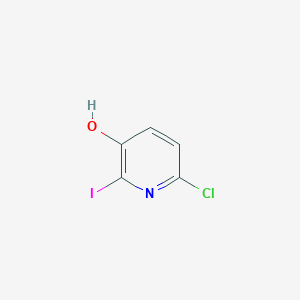

![molecular formula C7H6N2OS2 B061008 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 176530-46-4](/img/structure/B61008.png)

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Vue d'ensemble

Description

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C5H6N2OS . It is a type of thieno[2,3-d]pyrimidin-4(3H)-one, which are important pharmacophores . These compounds have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

Synthesis Analysis

The compound can be synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . Another method involves a one-step synthesis using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis

The chemical structure of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one has been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The IR spectra of the compounds reveal the disappearance of NH2/NH bands of the precursor thiophene derivatives .Applications De Recherche Scientifique

Anticancer Activity

Thieno[2,3-d]pyrimidine-derived compounds, including “2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one”, have shown potential anticancer activities . They were designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . These compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .

Cell Cycle Arrest

One of the thieno[2,3-d]pyrimidine derivatives induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells . This compound increased the levels of BAX, a pro-apoptotic protein, and decreased the levels of Bcl-2, an anti-apoptotic protein .

Apoptosis Induction

The compound also stimulated apoptosis by increasing the levels of caspase-8 and caspase-9, enzymes that play a crucial role in the execution-phase of cell apoptosis .

Drug Development

Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that these compounds could be promising anticancer agents that may provide effective treatment options for cancer patients .

EZH2 Inhibition

Substituted thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors . EZH2 is a protein that has been implicated in various types of cancer . These compounds demonstrated antiproliferative activity against several cancer cell lines .

Antimycobacterial Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria . Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Safety And Hazards

While specific safety and hazard information for 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEVYTJMMHAQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363213 | |

| Record name | 6N-419S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

176530-46-4 | |

| Record name | 6N-419S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

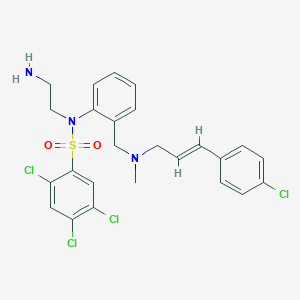

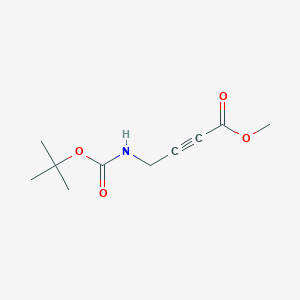

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

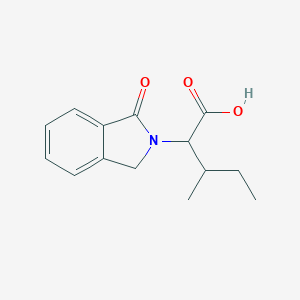

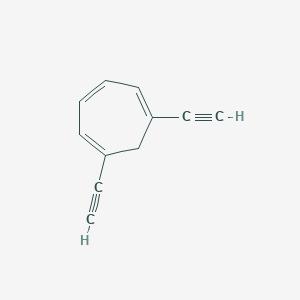

![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)

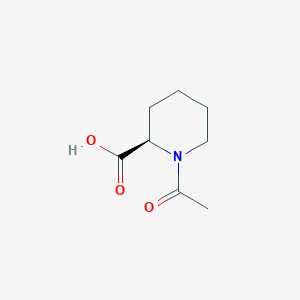

![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)